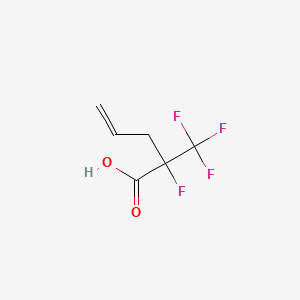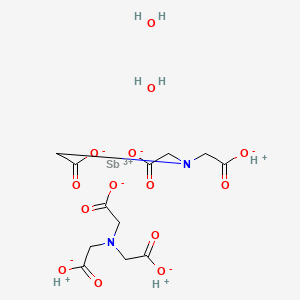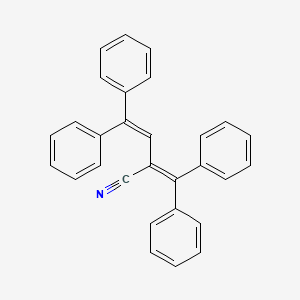
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is an organic compound known for its unique structure and potential applications in various fields. This compound features a central but-3-enenitrile backbone with diphenylmethylidene and diphenyl substituents, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile typically involves the condensation of benzaldehyde derivatives with malonic acid or its esters under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization and dehydration to yield the final product. Common reagents used in this synthesis include sodium ethoxide, ethanol, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts reagents, typically under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-HIV properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-HIV activity is attributed to its ability to inhibit key enzymes like reverse transcriptase, integrase, and protease. The compound binds to the active sites of these enzymes, preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar core structure and have been studied for their anti-HIV properties.
Diphenylmethane Derivatives: Compounds with similar diphenyl substituents but different functional groups.
Uniqueness
2-(Diphenylmethylidene)-4,4-diphenylbut-3-enenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Propriétés
Numéro CAS |
69052-95-5 |
|---|---|
Formule moléculaire |
C29H21N |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-benzhydrylidene-4,4-diphenylbut-3-enenitrile |
InChI |
InChI=1S/C29H21N/c30-22-27(29(25-17-9-3-10-18-25)26-19-11-4-12-20-26)21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-21H |
Clé InChI |
JVBAUHKIRQWTAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
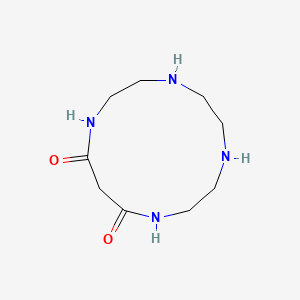
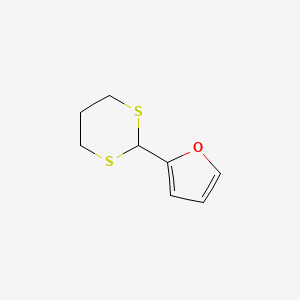
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)

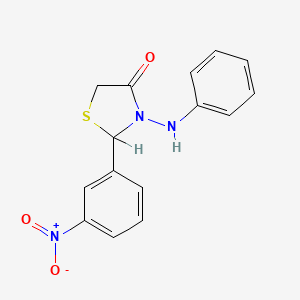

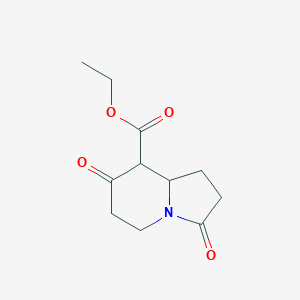
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
